molecular formula C20H21FN4O3S2 B11299473 N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-fluorophenyl)methanesulfonamide

N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-fluorophenyl)methanesulfonamide

Cat. No.: B11299473
M. Wt: 448.5 g/mol
InChI Key: HXXXDLQSCGSTJA-UHFFFAOYSA-N
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Description

N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-fluorophenyl)methanesulfonamide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the ethyl substituent. The final steps involve the attachment of the methanesulfonamide group and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylethyl moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide

Uniqueness

N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-fluorophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfanyl group contribute to its reactivity, while the methanesulfonamide and fluorophenyl groups enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C20H21FN4O3S2

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C20H21FN4O3S2/c1-3-24-19(13-25(30(2,27)28)17-11-9-16(21)10-12-17)22-23-20(24)29-14-18(26)15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3

InChI Key

HXXXDLQSCGSTJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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